molecular formula C14H17ClN4O B6128564 2-[4-(7-Chloroquinoxalin-2-yl)morpholin-2-yl]ethanamine

2-[4-(7-Chloroquinoxalin-2-yl)morpholin-2-yl]ethanamine

Cat. No.: B6128564
M. Wt: 292.76 g/mol
InChI Key: KQCMMPFSAVPKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(7-Chloroquinoxalin-2-yl)morpholin-2-yl]ethanamine is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the morpholine ring and the chloroquinoxaline moiety in this compound enhances its potential for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(7-Chloroquinoxalin-2-yl)morpholin-2-yl]ethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 7-chloroquinoxaline with morpholine under controlled conditions to form the intermediate product. This intermediate is then reacted with ethanamine to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(7-Chloroquinoxalin-2-yl)morpholin-2-yl]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(7-Chloroquinoxalin-2-yl)morpholin-2-yl]ethanamine involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), which play crucial roles in inflammation and cancer progression . By binding to these targets, the compound can modulate signaling pathways and exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(7-Chloroquinoxalin-2-yl)morpholin-2-yl]ethanamine is unique due to the combination of the chloroquinoxaline and morpholine moieties, which confer distinct biological activities. This combination enhances its potential as a dual inhibitor of COX-2 and EGFR, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

2-[4-(7-chloroquinoxalin-2-yl)morpholin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c15-10-1-2-12-13(7-10)18-14(8-17-12)19-5-6-20-11(9-19)3-4-16/h1-2,7-8,11H,3-6,9,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCMMPFSAVPKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=CN=C3C=CC(=CC3=N2)Cl)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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